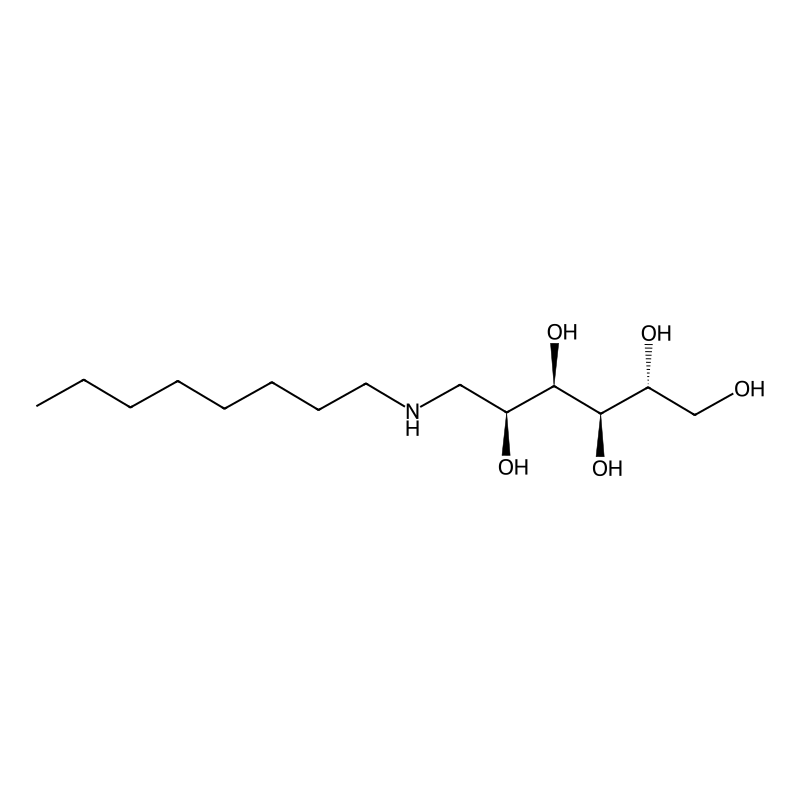

1-Deoxy-1-(octylamino)-D-glucitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

1-Deoxy-1-(octylamino)-D-glucitol, commonly referred to as N-octyl-D-glucamine, is a nonionic, amphiphilic carbohydrate derivative featuring a D-glucamine backbone linked to an n-octyl chain. As a fine chemical, it is primarily procured as a highly efficient chiral resolving agent for arylpropionic acid drugs and as a versatile precursor for the synthesis of nonionic glucamide surfactants. It presents as a crystalline solid with a melting point of 121-124 °C and exhibits an optical activity of [α]20/D −15° (c = 1 in methanol) . Its specific chain length provides a highly favorable balance of hydrophobicity and hydrophilicity, making it a critical building block in pharmaceutical manufacturing and advanced formulation chemistry where strict stereochemical control and processability are required .

Substituting N-octyl-D-glucamine with shorter (e.g., N-methyl or N-butyl) or longer (e.g., N-dodecyl) alkyl chain analogs fundamentally alters both its synthetic processability and its efficacy as a chiral auxiliary. In pharmaceutical resolution processes, standard alternatives like N-methyl-D-glucamine or (S)-alpha-methylbenzylamine fail to achieve the same degree of enantiomeric excess, leading to increased downstream purification burdens and lower overall active pharmaceutical ingredient (API) yields [1]. Furthermore, in surfactant manufacturing, deviating from the octyl chain length drastically reduces precursor isolation yields due to unfavorable steric and solubility profiles during reductive amination [2]. Consequently, generic substitution compromises both process economics and final product purity.

Higher Enantiomeric Excess in Chiral Resolution

When utilized as a resolving agent for arylpropionic acid drugs such as Ibuprofen, N-octyl-D-glucamine yields higher enantiomeric purity than standard chiral amines. In direct comparative processes, the N-octyl derivative achieved a higher enantiomeric excess, minimizing the need for repeated recrystallization steps that are typically required when using shorter-chain analogs [1].

| Evidence Dimension | S-Ibuprofen Enantiomeric Excess (ee) and Yield |

| Target Compound Data | 99.9% ee and 74.0% yield (N-octyl-D-glucamine) |

| Comparator Or Baseline | 99.0% ee and 73.2% yield (N-methyl-D-glucamine); 89.3% purity ((S)-alpha-methylbenzylamine) |

| Quantified Difference | 0.9% higher ee and 0.8% higher yield than the N-methyl analog; >10% higher purity than (S)-alpha-methylbenzylamine |

| Conditions | Resolution of racemic Ibuprofen in organic solvent followed by crystallization |

The near-perfect enantiomeric excess significantly reduces downstream purification costs and API loss in commercial pharmaceutical manufacturing.

Peak Precursor Isolation Yield in Flow Synthesis

In the continuous flow synthesis of N-alkyl-D-glucamine hydrochlorides, the alkyl chain length directly dictates the reaction efficiency and isolation yield. N-octyl-D-glucamine demonstrates a highly favorable balance of reactivity and solubility, resulting in the highest isolation yields among its class. Shorter and longer chain analogs suffer from poor conversion or challenging isolation kinetics under identical reductive amination conditions [1].

| Evidence Dimension | Precursor Isolation Yield |

| Target Compound Data | 75% yield (N-octyl-D-glucamine hydrochloride) |

| Comparator Or Baseline | 45% yield (N-dodecyl analog) and 40% yield (N-butyl analog) |

| Quantified Difference | 30-35% absolute increase in isolation yield compared to longer and shorter chain analogs |

| Conditions | Flow synthesis via reductive amination of D-glucose with corresponding alkylamines |

The enhanced synthetic processability of the octyl chain makes it a highly cost-effective and scalable building block for industrial nonionic surfactant production.

Predictable Nitrosamine Impurity Profiling for Regulatory Compliance

As regulatory scrutiny on N-nitrosamine impurities in pharmaceutical manufacturing intensifies, understanding the degradation profile of secondary amine resolving agents is critical. Under forced degradation conditions, N-octyl-D-glucamine forms a specific N-nitroso derivative that exhibits highly predictable isomerization kinetics, reaching a stable equilibrium in solution. This predictable behavior facilitates accurate analytical tracking and threshold establishment [1].

| Evidence Dimension | Nitrosamine Isomer Equilibrium Kinetics |

| Target Compound Data | Reaches a stable 53:47 (cis:trans) equilibrium over 7 days |

| Comparator Or Baseline | Initial 21:79 (cis:trans) kinetic ratio upon formation |

| Quantified Difference | Predictable 32% shift in cis-isomer concentration to reach thermodynamic equilibrium |

| Conditions | Forced degradation in deuterated DMF solution at 25 °C monitored by 1H NMR |

Predictable degradation kinetics are critical for establishing analytical thresholds and meeting strict regulatory requirements when procuring this compound as a chiral auxiliary for API synthesis.

Chiral Resolution of Arylpropionic Acid APIs

Due to its ability to achieve >99.9% enantiomeric excess, N-octyl-D-glucamine is a highly effective resolving agent for the commercial-scale production of (S)-Ibuprofen and related non-steroidal anti-inflammatory drugs (NSAIDs). Its use minimizes the need for costly, repetitive recrystallization steps required by standard resolving agents [1].

Precursor for Nonionic Glucamide Surfactants

Leveraging its 75% isolation yield in flow synthesis, this compound serves as a highly efficient, scalable building block for the production of N-acyl-N-octyl-D-glucamides. These bio-based surfactants are utilized in specialized detergents and emulsifiers where strict hydrophilic-lipophilic balance (HLB) control is necessary[2].

Pharmaceutical Impurity Reference Standard Generation

Given its predictable nitrosation kinetics under forced degradation, N-octyl-D-glucamine is utilized to generate stable N-nitroso reference standards. These standards are essential for validating analytical methods and ensuring regulatory compliance in drug substance manufacturing workflows [3].

References

- [1] George et al. 'Resolution of ibuprofen.' US Patent 5,621,140, issued April 15, 1997.

- [2] ACS Omega. 'Efficient and Versatile Flow Synthesis of New Nonionic Glucamide Surfactants.' 2025.

- [3] Organic Process Research & Development. 'Approaches and Considerations for the Investigation and Synthesis of N-Nitrosamine Drug Substance-Related Impurities.' ACS, 2023.